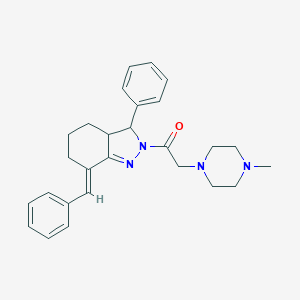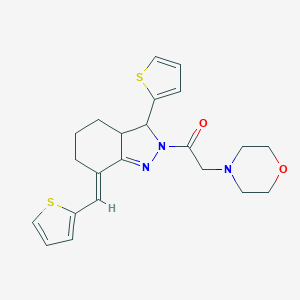![molecular formula C23H17ClN4O2S2 B292129 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292129.png)
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide, also known as compound 1, is a novel sulfide derivative that has shown potential in various scientific research applications. This compound has been synthesized using a unique method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide 1 is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by inhibiting the activity of key enzymes involved in the cell cycle and DNA replication. It also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to reduce the viability of cancer cells, induce apoptosis, inhibit cell migration and invasion, and reduce the expression of angiogenic factors. Additionally, it has been shown to reduce inflammation, oxidative stress, and microbial growth.
实验室实验的优点和局限性
The advantages of using 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide 1 in lab experiments include its potent anticancer activity, anti-inflammatory, antimicrobial, and antioxidant properties, and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide 1. These include the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential as a combination therapy with other anticancer agents, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
合成方法
The synthesis of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide 1 involves the reaction of 5-(2-thienyl)-1,3,4-oxadiazol-2-yl chloride with 2-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in the presence of triethylamine and acetic anhydride. The reaction mixture is then heated at reflux for several hours to obtain the desired product. The purity of the 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(2-thienyl)-1,3,4-oxadiazol-2-yl sulfide is confirmed by using various analytical techniques, including NMR, IR, and mass spectrometry.
科学研究应用
Compound 1 has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess anti-inflammatory, antimicrobial, and antioxidant properties. These properties make it a promising candidate for the development of novel therapeutic agents for the treatment of cancer, inflammation, and infectious diseases.
属性
分子式 |
C23H17ClN4O2S2 |
|---|---|
分子量 |
481 g/mol |
IUPAC 名称 |
1-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C23H17ClN4O2S2/c24-17-10-8-16(9-11-17)19-13-18(15-5-2-1-3-6-15)27-28(19)21(29)14-32-23-26-25-22(30-23)20-7-4-12-31-20/h1-12,19H,13-14H2 |
InChI 键 |
AUBYEFXBJOJFSC-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CS4)C5=CC=C(C=C5)Cl |
规范 SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CS4)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292048.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-(4-chlorophenyl)-3-thienylamine](/img/structure/B292049.png)
![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)
![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)



![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![N-methyl-N'-({[4-methyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B292069.png)